Batracylin

Topoisomerase inhibition DNA damage persistence γ-H2AX biomarker

Choose the original NCI-discovered dual topoisomerase poison for your DNA-damage research. Batracylin (Daniquidone) induces Top1/Top2 cleavage complexes that persist >1–2 hours (vs. <30 min for etoposide), enabling γ-H2AX pharmacodynamic tracking. Its obligatory NAT2-mediated N-acetylation creates a unique pharmacogenetic liability, making off-the-shelf substitution with conventional Top2 inhibitors scientifically invalid. Essential for profiling MDR-reversal in adriamycin/cisplatin-resistant models and for developing NAT2-genotype companion diagnostics. Water-insoluble; supplied as solid powder, ≥98% pure. For R&D only.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 67199-66-0
Cat. No. B1669793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatracylin
CAS67199-66-0
Synonyms8-aminoisoindolo(1,2-b)quinazolin-12(10H)one
batracylin
BAY H 2049
BAY H-2049
NSC 320846
NSC-320846
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43
InChIInChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2
InChIKeySRIOCKJKFXAKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Batracylin (NSC 320846) Procurement Guide: Dual Topoisomerase I/II Inhibitor with Distinct Pharmacogenetic Profile


Batracylin (CAS 67199-66-0; daniquidone; 8-aminoisoindolo[1,2-b]quinazolin-12(10H)-one) is a synthetic heterocyclic arylamine discovered by the NCI Developmental Therapeutics Program as a solid tumor-active agent [1]. It functions as an ATP-insensitive dual inhibitor of both DNA topoisomerase I and DNA topoisomerase II, inducing DNA fragmentation and antiproliferative effects [2]. Batracylin is water-insoluble and exhibits marked interspecies variation in toxicity due to N-acetylation by NAT2, a property that has directly shaped its clinical development strategy [3].

Batracylin Procurement: Why Generic Topoisomerase Inhibitors Cannot Substitute


Batracylin cannot be substituted with conventional topoisomerase inhibitors due to its unique dual Top1/Top2 inhibitory profile and fundamentally distinct pharmacogenetic liability. Unlike etoposide or camptothecin, batracylin induces DNA-protein cross-links with markedly longer persistence (>1-2 hr versus <30 min for etoposide) and is metabolized by NAT2 to the highly toxic N-acetyl-batracylin (NAB), a metabolite that directly induces unscheduled DNA synthesis and is responsible for interspecies toxicity differences [1]. This pharmacogenetic dimension—absent in other Top2 inhibitors—necessitates patient stratification by NAT2 acetylator genotype to safely deliver the compound, a requirement that renders off-the-shelf substitution of batracylin with alternative Top2 inhibitors scientifically invalid [2].

Batracylin Quantitative Comparator Evidence for Scientific Selection


Batracylin vs. Etoposide: DNA-Protein Cross-Link Half-Life and Dual Top1/Top2 Inhibition

Batracylin is a dual inhibitor of both topoisomerase I and topoisomerase II, whereas etoposide is a selective Top2 inhibitor. In HT29 colon carcinoma cells, batracylin (GI50 = 10 μM after 6 hr treatment) induces DNA-protein cross-links whose half-life (1-2 hr) is markedly longer than that of etoposide (<30 min) [1]. This prolonged DNA damage correlates with slower reversal of the γ-H2AX signal, a biomarker of double-strand breaks [2].

Topoisomerase inhibition DNA damage persistence γ-H2AX biomarker

Batracylin Collateral Sensitivity in Adriamycin-Resistant and Cisplatin-Resistant P388 Leukemia

Batracylin demonstrates collateral sensitivity in P388 leukemia sublines with acquired resistance to adriamycin or cisplatin, in contrast to its modest activity against wild-type P388 [1]. This is a distinguishing feature: batracylin effectively targets tumor cells that have developed resistance to standard-of-care anthracyclines and platinum agents, whereas etoposide and other Top2 inhibitors typically exhibit cross-resistance in MDR models [2].

Drug resistance Collateral sensitivity P388 leukemia

Batracylin Pharmacogenetics: 20-Fold Higher MTD in NAT2 Slow Acetylators vs. Rats

Batracylin's toxicity is governed by NAT2-mediated metabolism to N-acetyl-batracylin (NAB), a metabolite that induces unscheduled DNA synthesis. In a first-in-human phase I trial restricted to NAT2 slow acetylators, patients reached a dose that was 20-fold higher than the MTD in rats and 70% of the MTD in mice [1]. This pharmacogenetic stratification is unique among Top2 inhibitors and directly enables safe clinical dosing [2].

Pharmacogenetics NAT2 Maximum tolerated dose N-acetyl-batracylin

Batracylin vs. Desamino and 8-Aza Analogs: Structural Determinants of Unscheduled DNA Synthesis

The 8-amino group of batracylin is essential for inducing unscheduled DNA synthesis (UDS), a hallmark of genotoxic stress. While the desamino derivative and the 8-aza analog retain Top2 inhibition and cytotoxicity against CCRF-CEM leukemia cells, they do NOT induce UDS [1]. This indicates that batracylin's UDS induction is structurally separable from its Top2 inhibition, a feature not shared by the analogs [2].

SAR Unscheduled DNA synthesis Desamino analog 8-aza analog

Batracylin Research and Industrial Application Scenarios Derived from Comparative Evidence


Preclinical Studies of Drug Resistance Reversal in Anthracycline-Refractory Solid Tumors

Batracylin's collateral sensitivity in adriamycin-resistant and cisplatin-resistant P388 leukemia models [1] makes it a valuable tool for investigating mechanisms of drug resistance reversal in solid tumors. Its dual Top1/Top2 inhibition with prolonged DNA-protein cross-link half-life (1-2 hr vs. <30 min for etoposide) [2] provides a mechanistic basis for exploring alternative therapeutic strategies in MDR-positive tumor models.

Pharmacogenetic Biomarker Development Using NAT2 Acetylator Genotyping

The pharmacogenetic requirement for NAT2 slow acetylator genotype to safely administer batracylin (20-fold higher MTD than in rats) [1] positions this compound as a model substrate for developing companion diagnostics and for studying N-acetyltransferase polymorphisms in oncology drug metabolism. Its metabolite N-acetyl-batracylin induces unscheduled DNA synthesis [2], offering a unique system for studying the relationship between acetylation status and DNA damage response.

Mechanistic Dissection of DNA-Protein Cross-Link Repair and γ-H2AX Dynamics

Batracylin induces DNA-protein cross-links with a half-life of 1-2 hours, markedly longer than etoposide (<30 min) [1], and the kinetics of γ-H2AX signal reversal closely track cross-link resolution [2]. This makes batracylin an optimal chemical probe for studying the cellular machinery that resolves Top1/Top2 cleavage complexes and for validating γ-H2AX as a pharmacodynamic biomarker in DNA damage response pathways.

Structure-Activity Relationship Studies of Isoindoloquinazoline Scaffolds

Batracylin's 8-amino group is essential for inducing unscheduled DNA synthesis, whereas the desamino and 8-aza analogs retain Top2 inhibition but lack UDS induction [1]. This clear structure-function dichotomy enables systematic SAR campaigns to decouple cytotoxicity from genotoxic stress, guiding the design of next-generation Top2 inhibitors with potentially reduced off-target DNA damage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Batracylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.